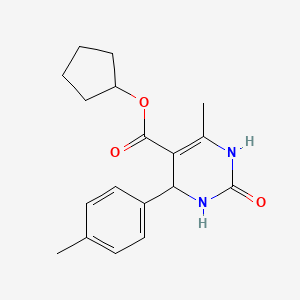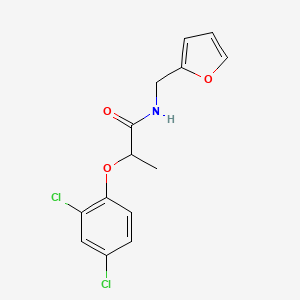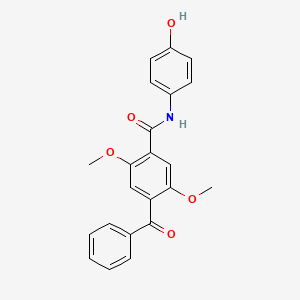
N-(4-sec-butylphenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-2-phenoxypropanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.
Mecanismo De Acción
N-(4-sec-butylphenyl)-2-phenoxypropanamide is a selective CB2 receptor agonist. CB2 receptors are primarily expressed in immune cells and are involved in modulating immune responses and inflammation. Activation of CB2 receptors by N-(4-sec-butylphenyl)-2-phenoxypropanamide leads to a reduction in inflammation and pain. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-2-phenoxypropanamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of immune cells. It also reduces pain by modulating the activity of nociceptive neurons. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-sec-butylphenyl)-2-phenoxypropanamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for the specific targeting of CB2 receptors. It also has high potency and efficacy in preclinical studies. However, it has some limitations, including poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulation strategies.
Direcciones Futuras
N-(4-sec-butylphenyl)-2-phenoxypropanamide has several potential future directions for research. It can be investigated for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It can also be used as a tool compound to study the role of CB2 receptors in various physiological and pathological processes. Additionally, it can be used as a lead compound for the development of novel CB2 receptor agonists with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-sec-butylphenyl)-2-phenoxypropanamide involves the reaction of 4-sec-butylphenylboronic acid with 2-bromoethanol in the presence of palladium catalyst and triethylamine. The resulting product is then reacted with phenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(4-sec-butylphenyl)-2-phenoxypropanamide. The synthesis process is relatively straightforward and yields high purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-14(2)16-10-12-17(13-11-16)20-19(21)15(3)22-18-8-6-5-7-9-18/h5-15H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJXTDPBAILXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)


![4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)

![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162417.png)
![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![2-[(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5162442.png)

![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)